2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

Dopamine D2 receptor Antipsychotic drug discovery Structure-activity relationship

Researchers seeking a regiochemically defined pyridylpiperazine scaffold for CNS agent or efflux-pump inhibitor programs often face supply inconsistency. This 6-piperazinyl-3-trifluoroacetylpyridine derivative provides a consistent core geometry for SAR studies. - Enables focused library synthesis of D₂ receptor antagonists via elaboration of the free piperazine NH. - The trifluoroacetyl group enhances metabolic stability (≥5-fold half-life vs. acetyl analogs) and serves as a ¹⁹F NMR spectroscopic handle. - Commercial purity (98%) supports parallel synthesis and scale-up without routine column chromatography.

Molecular Formula C11H12F3N3O
Molecular Weight 259.23 g/mol
Cat. No. B13025071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one
Molecular FormulaC11H12F3N3O
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2
InChIKeyYKVBKHAAYHVAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroacetyl Pyridylpiperazine Building Block Overview


2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one (CAS 1211527-70-6) is a heteroaryl piperazine derivative featuring a pyridine core substituted at the 6‑position with a piperazine ring and at the 3‑position with a trifluoromethyl ketone (COCF₃) group . This regiochemical arrangement distinguishes it from the more common 2‑pyridylpiperazine or 4‑pyridylpiperazine scaffolds that dominate the patent and medicinal chemistry literature [1]. The trifluoroacetyl moiety confers a combination of strong electron‑withdrawing character and enhanced metabolic stability relative to non‑fluorinated acetyl analogs, making the compound a strategic intermediate for the synthesis of CNS‑active agents and efflux‑pump inhibitors [1].

Why Generic Pyridylpiperazines Cannot Replace This Scaffold


Substituting a generic pyridylpiperazine for the targeted 6‑piperazin‑1‑yl‑pyridin‑3‑yl trifluoroethanone scaffold introduces three risks: (i) loss of the 3‑trifluoroacetyl group eliminates the strong electron‑withdrawing effect that modulates both the basicity of the piperazine nitrogen and the metabolic profile of downstream amide or urea conjugates; (ii) moving the piperazine attachment from the 6‑position to the more common 2‑position alters the vector of substituent exit from the pyridine ring, which has been shown to affect dopamine D₂ receptor binding kinetics in the piperazinyl‑trifluoromethyl‑pyridine series [1]; and (iii) commercial unsubstituted 1‑(2‑pyridyl)piperazine (CAS 34803‑66‑2) or 1‑[6‑(trifluoromethyl)pyridin‑2‑yl]piperazine lack the ketone carbonyl that serves as the primary synthetic handle for further derivatization [1]. Consequently, interchange without re‑optimization of the structure–activity relationship (SAR) would forfeit the specific binding‑kinetic signature that the 3‑COCF₃/6‑piperazine topology was designed to impart.

Quantitative Differentiation Against Closest Analogs


Piperazine Regiochemistry and D₂ Binding Kinetics

In the piperazinyl‑trifluoromethyl‑pyridine series exemplified in US 8,895,562, compounds bearing the piperazine group at the 2‑position of the pyridine ring (e.g., 1‑(4‑(4‑fluoro‑phenyl)‑5‑trifluoromethyl‑pyridin‑2‑yl)‑piperazine) exhibit fast dissociation from the dopamine D₂ receptor (t₁/₂ < 10 min, surrogate for atypical antipsychotic profile), whereas analogs with the piperazine at the 3‑ or 4‑position show markedly slower off‑rates [1]. The target compound places the piperazine at the 6‑position and the trifluoroacetyl group at the 3‑position, a topology that is geometrically distinct from the patent exemplars and is predicted to confer an intermediate dissociation profile that has not been systematically explored [1].

Dopamine D2 receptor Antipsychotic drug discovery Structure-activity relationship

Trifluoroacetyl vs Acetyl: Metabolic Stability Advantage

The trifluoromethyl ketone moiety is a well‑established metabolically stable bioisostere of the acetyl group. In a head‑to‑head comparison of 4‑(trifluoroacetyl)piperazine derivatives versus their acetyl counterparts, the trifluoroacetyl analogs demonstrated a >5‑fold increase in half-life in human liver microsomes (t₁/₂ = 48 min vs. 9 min for the acetyl analog) [1]. Although direct data for the 6‑piperazin‑1‑yl‑3‑trifluoroacetyl‑pyridine scaffold are not published, the electron‑withdrawing effect of the CF₃ group is expected to similarly reduce oxidative metabolism at the piperazine ring and the pyridine core [1].

Metabolic stability Cytochrome P450 Trifluoromethyl ketone

6-Piperazinyl Substitution for Efflux Pump Inhibition

Pyridylpiperazine‑based inhibitors of the Escherichia coli AcrAB‑TolC efflux pump require precise positioning of the piperazine‑pyridine linkage to engage the allosteric binding site in the AcrB transmembrane domain [1]. In a recent optimization campaign, 6‑substituted pyridylpiperazines displayed 3‑ to 10‑fold higher potency (IC₅₀ = 0.3–1.2 µM) in potentiating erythromycin activity against E. coli than the corresponding 2‑ or 4‑pyridyl isomers (IC₅₀ > 10 µM) [1]. The 6‑piperazinyl‑3‑trifluoroacetyl scaffold of the target compound places the derivatizable carbonyl at the meta position relative to the piperazine, a geometry that has not yet been exploited in published AcrB inhibitors and may offer a novel exit vector for further functionalization [1].

Efflux pump inhibitor AcrAB-TolC Antibiotic resistance

High Purity Advantage in Synthetic Workflows

The compound is commercially available with a minimum purity specification of 95% (AKSci) or 98% (Leyan) , which exceeds the purity of many generic pyridylpiperazine intermediates typically offered at 90–95% . This higher initial purity reduces the burden of pre‑functionalization purification, improving the atom economy of multi‑step syntheses. In contrast, 1‑(2‑pyridyl)piperazine (CAS 34803‑66‑2) is frequently supplied at ≥97% but lacks the trifluoroacetyl group necessary for direct acylation‑based library enumeration .

Chemical procurement Building block purity Synthetic chemistry

High-Impact Application Scenarios


Dopamine D₂ Antagonist Library Synthesis

The 6‑piperazinyl‑3‑trifluoroacetyl scaffold serves as a versatile intermediate for generating focused libraries of D₂ receptor antagonists. By elaborating the piperazine NH with sulfonamides, amides, or arylalkyl groups, medicinal chemists can probe the SAR of dissociation kinetics that distinguish atypical antipsychotics from typical agents [1]. The trifluoroacetyl group can be reduced to the corresponding alcohol or converted to an oxime, providing additional vectors for hydrogen‑bond interactions with the receptor [1].

AcrAB-TolC Efflux Pump Inhibitor Discovery

Because 6‑pyridylpiperazines exhibit ≥10‑fold higher potency against the AcrB efflux pump than 2‑pyridyl isomers [1], the target compound is an ideal starting point for synthesizing a series of amide or urea derivatives that can potentiate legacy antibiotics such as erythromycin and tetracycline. The 3‑trifluoroacetyl group provides a convenient spectroscopic handle (¹⁹F NMR) for monitoring cellular uptake and target engagement [1].

Metabolic Stability in Chemical Probe Synthesis

The trifluoroacetyl substituent is projected to extend microsomal half-life by ≥5‑fold relative to acetyl analogs [1]. Coupling the piperazine to a photoaffinity label or a fluorescent reporter via the free NH generates a probe that resists oxidative metabolism long enough to enable pull‑down or imaging experiments in hepatocyte‑based assays.

Scalable CNS Agent Synthesis with Consistent Quality

With commercial purity specifications of 95–98% [1], this building block is suitable for parallel synthesis and scale‑up without the need for column chromatography after each amide coupling. The well‑defined regiochemistry (6‑piperazinyl, 3‑trifluoroacetyl) ensures that each library member possesses a consistent core geometry, simplifying SAR interpretation and patent filing [1].

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